molecular formula C9H11FN2O2 B12982956 Methyl (R)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Methyl (R)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Cat. No.: B12982956
M. Wt: 198.19 g/mol
InChI Key: IRHOZHCJFBWSFI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a chiral compound that contains an amino group, a fluoropyridine moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridine moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate is unique due to its chiral nature and the presence of both an amino group and a fluoropyridine moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1

InChI Key

IRHOZHCJFBWSFI-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=NC=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=NC=C1)F)N

Origin of Product

United States

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